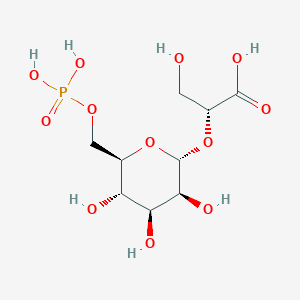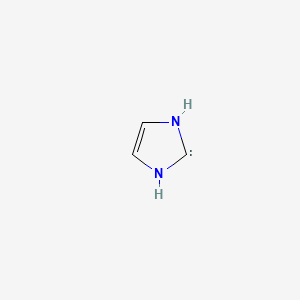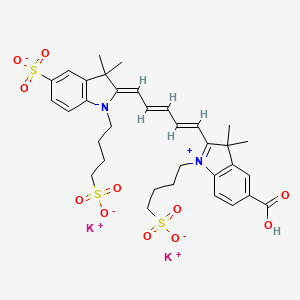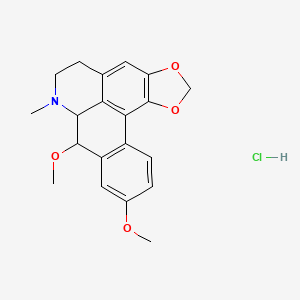
Jujuboside B
説明
Jujuboside B is a major bioactive saponin constituent of Ziziphi Spinosae Semen, a traditional herb used for the treatment of insomnia and anxiety . It is known for its treatment of insomnia and anxiety and has been reported to have activities relevant to the cardiovascular system .
Molecular Structure Analysis
Jujuboside B has a molecular formula of C52H84O21 and a molecular weight of 1045.21 g/mol . It has 26 of 29 defined stereocentres .科学的研究の応用
Hepatoprotective Functions
JB has been shown to possess significant hepatoprotective properties . Research indicates that JB can mitigate liver failure in sepsis induced by cecal ligation and puncture (CLP), reducing the migration of inflammatory cells and concentrations of liver damage markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). It also appears to regulate anti-inflammatory responses, downregulate 11β-HSD2 expression, and enhance antioxidation, thereby protecting the liver against CLP-induced damage .
Anti-Inflammatory Potential
The anti-inflammatory capabilities of JB are noteworthy. Studies have found that JB can reduce the expression of inflammatory mediators like tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and nitric oxide (NO) in the liver. This suggests that JB may be beneficial in treating conditions associated with chronic inflammation .
Modulation of Inflammatory Pathways
JB’s role in modulating inflammatory pathways has been explored, particularly its effects on liver failure induced by lipopolysaccharide (LPS). JB has been observed to suppress LPS-induced lethality and serum levels of liver damage markers, reduce inflammatory cytokines, and inhibit toll-like receptor 4 (TLR4) protein expression. This indicates its potential as a therapeutic agent for liver diseases through the inhibition of the TLR4 signaling pathway .
Neuroprotective Activities
The neuroprotective activities of JB are linked to its anxiolytic, hypnotic, and sedative effects. These properties make JB a compound of interest for the potential treatment of neurological disorders and conditions related to stress and anxiety .
Antioxidant Effects
JB’s antioxidant effects contribute to its therapeutic profile. By enhancing the endogenous antioxidative capacity, JB can play a role in combating oxidative stress, which is a factor in many diseases .
Antiplatelet Aggregation
The compound has been reported to suppress platelet aggregation and promote vasodilation, which could be valuable in the prevention and treatment of thrombotic disorders .
Sedative and Hypnotic Effects
Due to its sedative and hypnotic properties, JB could be used in the development of treatments for insomnia and other sleep-related issues .
Potential Anti-Tumor Activities
While not as extensively studied as other properties, JB’s potential anti-tumor activities have been mentioned in the literature, suggesting a possible role in cancer therapy .
作用機序
Target of Action
Jujuboside B, a triterpenoid saponin extracted from the seeds of Ziziphus jujuba, has been found to interact with several targets. These include HBA1 , LEP , SLC6A4 , and MAOA . These genes play crucial roles in various biological processes, including erythropoiesis, leptin signaling, serotonin transport, and monoamine metabolism, respectively.
Mode of Action
Jujuboside B interacts with its targets in a way that modulates their function and leads to various downstream effects. For instance, it has been shown to inhibit the phosphorylation of VEGFR2 and its key downstream protein kinases, such as Akt, FAK, Src, and PLCγ1 . It also suppresses the activation of the MyD88-dependent signaling pathway and the mitogen-activated protein kinase .
Biochemical Pathways
Jujuboside B affects several biochemical pathways. It has been found to inhibit the activation of the MyD88-dependent signaling pathway and the mitogen-activated protein kinase . It also impacts the serotonergic and GABAergic synapse pathways . Furthermore, it has been shown to regulate the AMPK/PPAR-γ signaling cascade .
Pharmacokinetics
It is known that jujuboside b is a bioactive compound with various pharmacological activities, such as anti-inflammatory, antiplatelet, antianxiety, and antitumor effects . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
Jujuboside B has a variety of molecular and cellular effects. It has been shown to induce apoptosis of tumor cells through various pathways . It also suppresses LPS-induced mice lethality and serum levels of liver damage markers . Moreover, it reduces inflammatory cytokines and toll-like receptor 4 (TLR4) protein expression, which were increased by LPS .
Action Environment
The action of Jujuboside B can be influenced by various environmental factors. For instance, the extraction process and the quality of the Ziziphus jujuba seeds from which it is derived can impact its efficacy . Additionally, the biological environment, such as the presence of other compounds or specific cellular conditions, can also influence its action . .
Safety and Hazards
特性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H84O21/c1-22(2)15-24-16-50(8,63)42-25-9-10-30-48(6)13-12-31(47(4,5)29(48)11-14-49(30,7)51(25)20-52(42,73-24)66-21-51)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3/t23-,24-,25+,26+,27-,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39-,40+,41+,42-,43-,44-,45-,46-,48-,49+,50-,51-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVAUZCEOWCYCC-QEOGCQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jujuboside B | |
CAS RN |
55466-05-2 | |
| Record name | Jujuboside B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55466-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 55466-05-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the primary pharmacological effects of Jujuboside B?
A1: Jujuboside B exhibits a variety of pharmacological effects, including:
- Sedative and hypnotic: JB demonstrates significant potential in treating insomnia and anxiety. Research suggests it interacts with the serotonergic and GABAergic systems in the hypothalamus, influencing sleep regulation. []
- Antitumor: Studies indicate that JB can induce apoptosis (programmed cell death) and autophagy (cellular self-degradation) in various cancer cell lines, including those of the stomach, colon, and breast. [, ]
- Anti-platelet aggregation: JB exhibits potent inhibitory effects on platelet aggregation induced by various agonists, including collagen, thrombin, arachidonic acid (AA), and ADP. This suggests a potential role in preventing cardiovascular diseases associated with platelet hyperaggregation. []
- Anti-inflammatory: JB can suppress the production of inflammatory cytokines (signaling molecules) and reduce inflammatory responses in various models. [, ]
- Hypoglycemic: Research suggests that JB, along with other saponins, can improve hyperglycemia by enhancing glucose consumption and modulating enzyme activity in insulin-resistant liver cells. []
Q2: How does Jujuboside B interact with cellular targets to exert its effects?
A2: Jujuboside B interacts with a range of cellular targets, influencing various signaling pathways:
- HMGB1 Modulation: JB can block the release of High Mobility Group Box Protein 1 (HMGB1), a protein mediating inflammatory responses, from endothelial cells. This inhibition reduces inflammation and protects against vascular permeability. []
- Apoptosis Induction: JB induces apoptosis in cancer cells through multiple pathways, including the extrinsic pathway involving FasL (Fas ligand) and caspase-8 activation. It also activates stress-activated protein kinases like p38 and JNK, contributing to its pro-apoptotic effects. []
- AMPK Activation: JB can activate the AMPK (AMP-activated protein kinase) signaling pathway, a crucial regulator of energy metabolism. This activation contributes to its hypoglycemic effects in insulin-resistant cells. [, ]
Q3: Does Jujuboside B demonstrate selectivity for specific cell types or tissues?
A3: While research on JB's selectivity is ongoing, some studies suggest specific targeting:
- Vascular Endothelial Cells: JB demonstrates a clear impact on vascular endothelial cells, influencing nitric oxide (NO) production, calcium influx, and HMGB1 release. [, ]
- Brain Cells: Studies suggest that JB can cross the blood-brain barrier and influence neuronal activity, supporting its traditional use as a sedative and hypnotic agent. [, ]
Q4: What is the chemical structure and molecular formula of Jujuboside B?
A: Jujuboside B is a triterpenoid saponin. Its molecular formula is C58H94O26, and its structure consists of a jujubogenin aglycone (non-sugar portion) attached to a chain of sugar molecules. [, ]
Q5: What spectroscopic data is available for Jujuboside B?
A5: Various spectroscopic techniques have been employed to characterize JB:
- Mass Spectrometry (MS): MS analysis reveals a characteristic [M−H]- ion peak at m/z 1043, confirming its molecular weight. [, ]
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy provide detailed structural information, revealing the presence of specific functional groups and confirming the sugar moieties attached to the aglycone. [, ]
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups in JB, including hydroxyl groups, double bonds, and glycosidic linkages. [, ]
Q6: What analytical methods are used to quantify Jujuboside B in plant material and biological samples?
A6: Several analytical techniques are commonly employed for JB quantification:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV), evaporative light scattering detector (ELSD), and mass spectrometry (MS), is widely used to separate and quantify JB in complex matrices. [, , , , , ]
- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced separation efficiency and sensitivity compared to traditional HPLC. It is increasingly utilized in combination with MS for faster and more precise JB quantification. [, , , ]
- Micellar Electrokinetic Capillary Chromatography (MECC): MECC is a separation technique based on differential migration of analytes in a capillary filled with a micellar solution under an applied electric field. It provides a rapid and efficient alternative for JB analysis. []
Q7: How is the quality of Jujuboside B assured during its extraction and formulation?
A7: Quality control of JB involves various measures:
- Standardized Extraction Procedures: Implementing standardized extraction procedures, such as those optimized through response surface methodology, ensures consistent yields and purity of JB. []
- Analytical Method Validation: Rigorous validation of analytical methods employed for JB quantification ensures accuracy, precision, and specificity of measurements. [, ]
- Stability Testing: Evaluating the stability of JB under various storage conditions (temperature, humidity, light) is crucial for determining its shelf life and ensuring product quality. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-3-[(6-O-beta-D-glucopyranosyl-beta-D-galactopyranosyl)oxy]propane-1,2-diyl dioctadecanoate](/img/structure/B1261478.png)


![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide](/img/structure/B1261485.png)









